molecular formula C3HClF4O B166978 3-Chloro-1,1,1,3-tetrafluoropropan-2-one CAS No. 126266-74-8

3-Chloro-1,1,1,3-tetrafluoropropan-2-one

Cat. No. B166978
CAS RN: 126266-74-8
M. Wt: 164.48 g/mol
InChI Key: WOZVJXPRDKSTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,1,1,3-tetrafluoropropan-2-one (also known as Halothane) is a chemical compound that has been widely used as an anesthetic agent. It was first synthesized in 1951 by James S. Eckenhoff and his colleagues at the University of Pennsylvania. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of Halothane is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to a decrease in neuronal excitability and ultimately results in anesthesia.
Biochemical and Physiological Effects:
Halothane has a number of biochemical and physiological effects on the body. It is a potent bronchodilator, which makes it useful for treating asthma and other respiratory conditions. It also has muscle relaxant properties, which can be helpful during surgical procedures. However, Halothane has been associated with a number of adverse effects, including liver toxicity, cardiac arrhythmias, and malignant hyperthermia.

Advantages and Limitations for Lab Experiments

Halothane has several advantages as an anesthetic agent for laboratory experiments. It is relatively inexpensive and easy to administer, and it produces a rapid onset of anesthesia. However, its use is limited by its potential for adverse effects, and it may not be suitable for all experimental protocols.

Future Directions

There are several potential future directions for research on Halothane. One area of interest is the development of safer and more effective anesthetic agents that can be used in both animal and human studies. Another area of research is the investigation of the mechanism of action of Halothane and related compounds, which could lead to the development of new drugs for the treatment of neurological and respiratory conditions. Finally, there is a need for further study of the adverse effects of Halothane and other anesthetic agents, with the goal of minimizing these effects and improving patient safety.

Synthesis Methods

The synthesis of Halothane involves the reaction of chloroform with hexafluoroacetone in the presence of anhydrous aluminum chloride. This reaction produces a mixture of isomers, which are then separated by fractional distillation. The resulting compound is a clear, colorless liquid with a sweet odor.

Scientific Research Applications

Halothane has been used in scientific research for a variety of purposes. One of its primary applications is as an anesthetic agent for animal studies. It has also been used to induce anesthesia in humans, although its use in this context has declined in recent years due to the availability of safer and more effective anesthetics.

properties

IUPAC Name

3-chloro-1,1,1,3-tetrafluoropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-2(5)1(9)3(6,7)8/h2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVJXPRDKSTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1,1,3-tetrafluoropropan-2-one

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